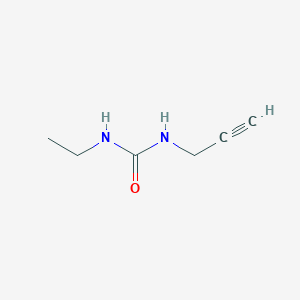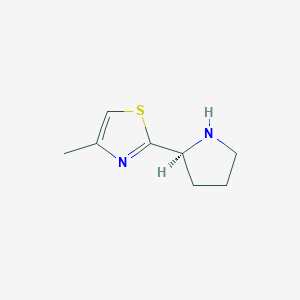
5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid is a synthetic organic compound that belongs to the class of nicotinic acids. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and tetrahydrofuran.
Formation of Intermediate: The first step could involve the formation of an intermediate compound through a reaction such as a Grignard reaction or a Friedel-Crafts acylation.
Cyclization: The intermediate is then subjected to cyclization reactions to form the nicotinic acid core structure.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying biochemical pathways and enzyme interactions.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting nicotinic acid receptors.
Industry: Applications in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid would depend on its specific interactions with biological targets. Typically, nicotinic acids exert their effects by binding to and modulating the activity of nicotinic acid receptors, which are involved in various physiological processes such as lipid metabolism and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism.
4-Chlorobenzyl Nicotinate: A related compound with similar structural features.
Tetrahydrofuran-3-ylmethoxy Nicotinate: Another analog with a different substitution pattern.
Uniqueness
5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid is unique due to the specific combination of the chlorophenyl and tetrahydrofuran-3-ylmethoxy groups, which may confer distinct pharmacological properties and reactivity compared to other nicotinic acid derivatives.
Propriétés
Formule moléculaire |
C17H16ClNO4 |
|---|---|
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H16ClNO4/c18-14-3-1-12(2-4-14)15-7-13(17(20)21)8-19-16(15)23-10-11-5-6-22-9-11/h1-4,7-8,11H,5-6,9-10H2,(H,20,21) |
Clé InChI |
PXPZKJKLWUJSQF-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1COC2=C(C=C(C=N2)C(=O)O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate](/img/structure/B8594150.png)
![1-[N-methyl-N-(2,6-dimethylphenyl)-amino]-2-propanol](/img/structure/B8594158.png)










![Spiro[2.5]octane-4-carbaldehyde](/img/structure/B8594245.png)
